3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione
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Overview
Description
3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a chemical compound with potential therapeutic applications. This compound features a complex structure that includes a thiophene ring, a piperidine ring, and an imidazolidine-2,4-dione moiety. The presence of these functional groups suggests that the compound may exhibit a range of biological activities.
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione are not fully understood due to the limited information available. It is known that thiophene derivatives, which this compound is a part of, have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione are also not fully understood. It has been suggested that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is not yet fully elucidated. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione vary with different dosages in animal models. For instance, one study found that a related compound demonstrated significant antinociceptive effects in formalin-induced models of tonic pain
Metabolic Pathways
The metabolic pathways that 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is involved in are not well-understood. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of 3-methylthiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Acylation of Piperidine: The acid chloride is reacted with 4-piperidone to form the acylated piperidine intermediate.
Cyclization: The acylated piperidine is then subjected to cyclization with imidazolidine-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-{1-[3-(2-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione: Similar structure but with a different substitution pattern on the thiophene ring.
3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione: Similar structure but with variations in the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-6-9-23-13(11)2-3-14(20)18-7-4-12(5-8-18)19-15(21)10-17-16(19)22/h6,9,12H,2-5,7-8,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWRPNGCINERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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